Product packaging for Hydroxyaldol-histidine(Cat. No.:CAS No. 57944-40-8)

Hydroxyaldol-histidine

Cat. No.: B1229450
CAS No.: 57944-40-8
M. Wt: 427.5 g/mol
InChI Key: ZNGHQRPBUWYFHI-YFHOEESVSA-N
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Description

Hydroxyaldol-histidine is a chemically defined reagent designed for investigative research applications, particularly in the fields of biochemistry and metabolic disease. This compound is conceptualized as a histidine derivative, an essential amino acid with a unique imidazole side chain known for its metal-chelating properties and role in enzyme active sites . The "Hydroxyaldol" moiety suggests a potential function in scavenging reactive carbonyl species, such as those derived from lipid peroxidation (e.g., 4-hydroxy-2-nonenal) and carbohydrate metabolism (e.g., methylglyoxal) . These reactive aldehydes are associated with oxidative stress and form advanced glycation end-products (AGEs), which contribute to the pathophysiology of conditions like atherosclerosis, diabetes, and neurodegenerative diseases . Consequently, this compound is presented as a tool compound for studying pathways of aldehyde detoxification , inhibiting AGE formation , and exploring novel mechanisms to mitigate carbonyl stress in experimental models. Researchers may find it valuable for in vitro assays designed to probe these biochemical pathways. This product is strictly labeled For Research Use Only (RUO) . RUO products are intended solely for laboratory research purposes and are not manufactured or validated for use in diagnostics, therapeutic applications, or human consumption . They are not to be used for any clinical or personal purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H29N5O7 B1229450 Hydroxyaldol-histidine CAS No. 57944-40-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(5Z)-2,10-diamino-5-[[4-(2-amino-2-carboxyethyl)imidazol-1-yl]methylidene]-7-hydroxyundecanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O7/c19-13(16(25)26)3-1-10(5-12(24)2-4-14(20)17(27)28)7-23-8-11(22-9-23)6-15(21)18(29)30/h7-9,12-15,24H,1-6,19-21H2,(H,25,26)(H,27,28)(H,29,30)/b10-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGHQRPBUWYFHI-YFHOEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CN1C=C(CCC(C(=O)O)N)CC(CCC(C(=O)O)N)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(N=CN1/C=C(/CCC(C(=O)O)N)\CC(CCC(C(=O)O)N)O)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57944-40-8
Record name Hydroxyaldol-histidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057944408
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Early Research and the Provisional Identification of Hydroxyaldol Histidine

Discovery of Proposed Histidine-Containing Cross-links in Collagen Hydrolysates

The investigation into collagen's structural chemistry revealed that while some cross-links were based on lysine (B10760008) and hydroxylysine aldehydes, other more complex forms existed. annualreviews.org The potential involvement of the amino acid histidine in cross-linking was a subject of significant investigation. annualreviews.orgresearchgate.net Researchers isolating components from collagen hydrolysates, particularly from mature bovine skin, identified an unknown amino acid. researchgate.netnih.gov This compound was found to be a stable, non-reducible, and trifunctional cross-link, distinguishing it from the more common borohydride-reducible cross-links. researchgate.netgrantome.com Its discovery suggested a new pathway for the maturation of collagen cross-links, particularly in tissues stabilized by aldimine bonds. meatscience.org This was considered the first instance of a non-borohydride reducible cross-link identified in collagen. researchgate.netresearchgate.net Later research, however, revealed that this proposed structure was an artifact of the acid hydrolysis sample preparation method and that the true native structure did not directly involve histidine in this manner. nih.govsemanticscholar.org

Initial Structural Hypothesis for "Hydroxyaldol-histidine"

Following its detection, scientists worked to elucidate the structure of this novel cross-link, leading to a provisional identification as "this compound." researchgate.networthington-biochem.com

The initial hypothesis proposed a trifunctional molecule derived from three different amino acid residues. researchgate.net It was postulated to be formed from the condensation of a peptidyl allysine (B42369) (an aldehyde derived from lysine), a peptidyl hydroxyallysine (an aldehyde from hydroxylysine), and a histidine residue. researchgate.netpnas.org The structure was thought to involve a Michael addition of a histidine residue to the known aldol (B89426) cross-link. researchgate.net This hypothesis accounted for its non-reducible nature and its molecular weight as determined by early analytical techniques. researchgate.netgrantome.com

The proposed molecular origins involved specific locations within the collagen molecule. The cross-link was thought to connect three separate peptide chains. pnas.org The precursors were identified as an aldehyde derived from a hydroxylysine at position 87 and an aldehyde from a lysine in the C-terminal non-helical region of an alpha-1 (α1) collagen chain. pnas.org The third component was a histidine residue, which was believed to add to an aldol condensation product of the two aldehydes. researchgate.net Subsequent studies would eventually revise this, showing that the histidine involved was from the C-telopeptide region and its incorporation was an artifact of the analytical process. nih.govsemanticscholar.org The compound was isolated from the insoluble fraction of bovine skin collagen. pnas.orgunc.edu

Structural Features as Initially Postulated

Methodological Approaches Employed in Early Characterization Studies

The provisional identification of "this compound" relied on the analytical techniques available at the time, primarily spectroscopy and chromatography.

Spectroscopy was central to the initial characterization of the isolated compound.

Proton Magnetic Resonance (PMR) Spectroscopy : PMR, also known as ¹H-NMR, was used to probe the chemical environment of the protons within the molecule, helping to deduce its structure. researchgate.netcapes.gov.br Early ¹H-NMR studies were performed on the isolated cross-link to help characterize its features. nih.govtandfonline.comnih.gov

Mass Spectrometry (MS) : Mass spectrometry, particularly of volatile derivatives of the compound, was a key technique for determining its molecular weight and elemental composition. researchgate.netcapes.gov.brnih.gov It was tentatively identified using mass spectroscopy in early studies. annualreviews.org Later, more advanced techniques like fast atom bombardment mass spectrometry were used to re-evaluate and ultimately correct the initial structural hypothesis. nih.gov

Table 1: Spectroscopic Methods in Early "this compound" Research

Technique Application Finding/Purpose Reference(s)
Proton Magnetic Resonance (PMR) Structural Characterization Used to characterize the newly isolated trifunctional cross-link from cow skin collagen. researchgate.netcapes.gov.br
Mass Spectrometry (MS) Structural Characterization Analysis of volatile derivatives helped determine molecular weight and propose the initial structure. researchgate.netcapes.gov.br
¹³C Nuclear Magnetic Resonance Structural Verification Used in later studies to re-evaluate and correct the proposed structure. nih.govportlandpress.com

Chromatography was essential for isolating the proposed "this compound" from the complex mixture of amino acids and peptides produced by the acid hydrolysis of collagen.

Column Chromatography : This was the primary method used to separate the components of the collagen hydrolysate. nih.gov Researchers used various column materials and buffer systems to achieve the separation needed to isolate the unknown compound for further analysis. scispace.com Techniques like ion-exchange chromatography were fundamental in resolving the different amino acids and cross-links. dntb.gov.ua More advanced high-performance liquid chromatography (HPLC) methods were later developed for more efficient and sensitive separation of collagen cross-links. nih.govresearchgate.netnih.govresearchgate.net

Table 2: Chromatographic Techniques in Collagen Cross-link Isolation

Technique Description Purpose in "this compound" Context Reference(s)
Ion-Exchange Chromatography Separates molecules based on their net surface charge. Used to resolve different amino acids and cross-links from collagen hydrolysates. dntb.gov.ua
Column Chromatography General term for purification where the stationary phase is packed in a column. Employed to isolate the novel cross-link fraction for subsequent spectroscopic analysis. nih.govscispace.com

Early Research and Provisional Identification of a Unique Collagen Cross-link

In the study of collagen, the protein that provides structural integrity to tissues, researchers have long been interested in the chemical cross-links that give it strength and stability. Early investigations into the complex structure of collagen led to the provisional identification of a novel cross-linking compound, initially named "this compound." This discovery opened a new chapter in understanding the maturation and stabilization of collagen fibers.

Isolation Strategies from Biological Tissues

The initial isolation of the compound provisionally identified as this compound was a meticulous process, primarily focused on mature bovine skin collagen, a tissue known for its high tensile strength and complex cross-linking. pnas.orgnih.gov

One of the key strategies involved the use of 5 M guanidine·HCl to solubilize the majority of the collagen, leaving behind an insoluble fraction rich in stable, mature cross-links. pnas.org This insoluble material was then subjected to enzymatic digestion, typically with trypsin, to break down the collagen protein into smaller peptide fragments. pnas.org The resulting digest was a complex mixture from which the cross-linked peptides had to be separated.

The isolation process involved multiple steps of column chromatography to purify the peptide containing the novel cross-link. pnas.org Techniques such as gel filtration chromatography on materials like Bio-Gel P-2 were used for desalting and initial fractionation. pnas.org This was often followed by ion-exchange chromatography, for instance on DEAE-cellulose, to further separate the peptides based on their charge. pnas.org

Through these rigorous purification steps, a three-chained peptide held together by the cross-link was isolated. pnas.org Amino acid analysis of this peptide revealed the presence of histidine, which was a key characteristic that led to its provisional name. nih.gov

Subsequent research led to a revised structure and a new name for this cross-link: histidinohydroxylysinonorleucine. nih.gov The updated understanding was achieved through advanced analytical techniques, including fast atom bombardment mass spectrometry and both proton and carbon-13 nuclear magnetic resonance. nih.gov These methods confirmed that the cross-link is trifunctional, derived from one residue each of histidine, hydroxylysine, and lysine. nih.gov

Table 1: Key Stages in the Isolation of the Histidine-based Cross-link from Bovine Skin Collagen

StageDescriptionPurpose
Tissue Selection Mature bovine skin was chosen as the source material.This tissue contains a high concentration of mature, stable collagen cross-links. pnas.orgnih.gov
Solubilization Treatment with 5 M guanidine·HCl.To remove the more soluble collagen, enriching the sample in the insoluble, highly cross-linked fraction. pnas.org
Enzymatic Digestion Use of trypsin to cleave the collagen protein.To break down the protein into smaller, manageable peptide fragments. pnas.org
Chromatographic Separation Multiple rounds of column chromatography (e.g., gel filtration, ion-exchange).To isolate and purify the specific peptide containing the cross-link from the complex mixture. pnas.org
Analysis Amino acid analysis, mass spectrometry, and NMR.To determine the composition and ultimately the precise structure of the cross-linking molecule. nih.gov

This table provides an interactive overview of the isolation process.

Hypothesized Mechanisms of Formation for the Initially Identified Cross-link

The formation of the cross-link, now known as histidinohydroxylysinonorleucine, is a complex process that occurs within the collagen fibril as it matures. The initial hypothesis for the formation of what was then called this compound involved the interaction of specific amino acid residues that had been post-translationally modified. pnas.org

The proposed mechanism begins with the enzymatic modification of lysine and hydroxylysine residues within the collagen molecule by lysyl oxidase. This enzyme converts the epsilon-amino groups of these amino acids into reactive aldehydes, specifically allysine and hydroxyallysine. researchgate.net

The formation of the trifunctional cross-link is thought to proceed through the reaction of these aldehydes with a histidine residue located in an adjacent collagen molecule. One proposed pathway involves the initial formation of a bifunctional, reducible cross-link, dehydro-hydroxylysinonorleucine. nih.gov Over time, this labile cross-link is believed to react with a histidine residue, leading to the formation of the more stable, non-reducible histidinohydroxylysinonorleucine. nih.gov In vitro studies have demonstrated a stoichiometric relationship where the disappearance of dehydro-hydroxylysinonorleucine corresponds with the appearance of histidinohydroxylysinonorleucine, supporting this maturation pathway. nih.gov

Another proposed mechanism suggests the involvement of an aldol condensation product. In this scenario, an aldehyde derived from hydroxylysine-87 and an aldehyde from a lysine in the C-terminal non-helical region of another α1 chain would react. pnas.org A structural microheterogeneity, an inversion of the normal Lys-Ala-His sequence to Ala-Lys-His, was thought to facilitate the formation of this cross-link. pnas.org

It has also been suggested that glycosylation of specific hydroxylysine residues plays a regulatory role in this process. By blocking certain hydroxylysine residues with sugar molecules, the cell can prevent them from being converted into aldehydes, thereby directing which types of cross-links are formed. pnas.org The absence of glycosylation on hydroxylysine-87 in certain instances may be a prerequisite for the formation of this particular cross-link. pnas.org

It is worth noting that the existence of histidinohydroxylysinonorleucine as a naturally occurring cross-link has been a subject of scientific debate, with some researchers suggesting it may be an artifact of the chemical analysis procedures. researchgate.netresearchgate.net However, this claim has been disputed. researchgate.net

Re Evaluation of Hydroxyaldol Histidine and Definitive Structural Elucidation of Histidinohydroxylysinonorleucine Hhl

Emergence of Contradictory Evidence and Challenges to the Original Structure

In the early 1970s, a non-reducible, trifunctional cross-linking amino acid was isolated from mature bovine skin collagen. nih.govresearchgate.net Based on the analytical techniques available at the time, a structure named "Hydroxyaldol-histidine" was proposed. researchgate.net This compound was thought to arise from the condensation of peptidyl allysine (B42369), hydroxyallysine, and histidine. researchgate.net

However, as research progressed, inconsistencies and challenges to this proposed structure began to surface. The properties and expected formation pathway of this compound started to conflict with newer experimental observations. meatscience.org One of the key issues was the unlikely biochemical requirement for the formation of a hydroxy-allysine at the hydroxylysine residue 87 in the collagen helix. meatscience.org Furthermore, continued investigation into the maturation of collagen cross-links suggested a more complex structure was responsible for the observed stability in mature tissues. portlandpress.com

A significant point of contention arose from the fact that the proposed this compound structure did not fully account for the observed decrease in reducible cross-links like dehydrohydroxylysinonorleucine and the concurrent appearance of the new, stable cross-link as tissues aged. nih.gov This stoichiometric relationship hinted at a different precursor and a different final structure. nih.gov

More recently, a major challenge has emerged, suggesting that HHL itself might be a laboratory artifact. researchgate.netsemanticscholar.orgresearchgate.net Research published in 2019 proposed that HHL is not a natural cross-linking structure but is instead formed during acid hydrolysis of tissue samples in the laboratory, specifically from a C-telopeptide allysine aldol (B89426) in a labile linkage with glucosylgalactosyl hydroxylysine. semanticscholar.orgnih.gov This controversial finding was based on the observation that HHL was not detected in species like rats and mice, which lack a specific histidine residue in their α1(I) C-telopeptide sequence. semanticscholar.orgnih.gov This claim has been disputed, with other researchers providing evidence for the natural existence of HHL, citing the detection of HHL in alpaca skin which also lacks the implicated histidine residue. researchgate.net

Application of Advanced Analytical Techniques for Structural Reassignment

The resolution of the structural ambiguity surrounding "this compound" was made possible by the application of more sophisticated analytical methods that emerged in the following years.

High-Resolution Mass Spectrometry and Nuclear Magnetic Resonance Advancements

The definitive structural reassignment was heavily reliant on advancements in high-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov Fast atom bombardment mass spectrometry (FAB-MS) provided the accurate mass of the isolated cross-link, which was inconsistent with the proposed "this compound" structure. nih.gov

Furthermore, detailed analysis using ¹H and ¹³C NMR spectroscopy allowed for the precise mapping of the connectivity of the atoms within the molecule. nih.gov These techniques revealed that the cross-link was composed of prosthetic groups from one residue each of histidine, hydroxylysine, and lysine (B10760008). nih.gov The NMR data definitively showed that the imidazole (B134444) C-2 of histidine was linked to the C-6 of a norleucine residue (derived from the deamination of lysine), which in turn was linked to the C-6 amino group of a hydroxylysine residue. nih.gov This arrangement was fundamentally different from the proposed aldol condensation product of "this compound."

Modern MS-based methods have continued to be central to the study of these cross-links, enabling the separation and identification of various collagen cross-links, including HHL, without the need for derivatization. researchgate.net

Peptide Mapping and Sequence Analysis of Cross-linked Collagen Fragments

Complementing the spectroscopic data, peptide mapping and sequence analysis of collagen fragments containing the cross-link provided crucial contextual information. Researchers isolated and analyzed cross-linked peptides from mature collagen using techniques like cyanogen (B1215507) bromide (CNBr) digestion. meatscience.org This allowed them to identify the specific regions of the collagen molecules that were involved in the cross-link.

These studies revealed that the cross-link connected the C-terminal telopeptide region of one collagen molecule (specifically, the α1CB6 peptide) with the helical region of another (the α1CB5 peptide). meatscience.org This head-to-tail linkage was inconsistent with the previously proposed intramolecular cross-link. The identification of the specific amino acid residues involved—a lysine-derived aldehyde from the C-telopeptide and a hydroxylysine from the helical region—provided the final pieces of the puzzle, confirming the structure elucidated by MS and NMR. meatscience.org

The Corrected Structure: Histidinohydroxylysinonorleucine (HHL)

Based on the overwhelming evidence from advanced analytical techniques, the structure initially identified as "this compound" was definitively corrected to Histidinohydroxylysinonorleucine (HHL). nih.gov

Definitive Chemical Structure of HHL

Histidinohydroxylysinonorleucine is a trifunctional cross-link, meaning it connects three different amino acid residues from adjacent collagen molecules. nih.gov Its structure is characterized by the linkage of a histidine residue, a hydroxylysine residue, and a lysine residue that has been deaminated to form norleucine. nih.gov The specific connectivity, as determined by NMR, involves the imidazole ring of histidine being bonded to the norleucine residue, which in turn is bonded to the hydroxylysine residue. nih.gov

Component ResiduesLinkage Points
HistidineImidazole C-2
HydroxylysineC-6 amino group
Lysine (as Norleucine)C-6

Distinctions between the Previously Proposed "this compound" and HHL

The differences between the initially proposed "this compound" and the confirmed Histidinohydroxylysinonorleucine (HHL) structure are significant and fundamental.

Feature"this compound" (Proposed)Histidinohydroxylysinonorleucine (HHL) (Corrected)
Formation Mechanism Aldol condensation involving peptidyl allysine, hydroxyallysine, and histidine. researchgate.netReaction between a reducible bifunctional cross-link (dehydrohydroxylysinonorleucine) and a histidine residue. nih.gov
Component Residues Proposed to involve an aldol product of allysine and hydroxyallysine linked to histidine. researchgate.netComposed of one residue each of histidine, hydroxylysine, and lysine (as norleucine). nih.gov
Key Linkage Postulated as a Michael addition of histidine to an aldol cross-link.The imidazole C-2 of histidine is linked to C-6 of norleucine, which is linked to the C-6 amino group of hydroxylysine. nih.gov
Biochemical Feasibility Involved an unlikely formation of hydroxy-allysine at a specific helical location. meatscience.orgConsistent with the observed stoichiometry of maturing collagen cross-links. nih.gov

Scientific Rationale for the Initial Misidentification

Complexities of Collagen Hydrolysis and Cross-link Isolation

The very nature of collagen presents significant challenges to the isolation and characterization of its cross-links. Collagen is an insoluble and highly cross-linked protein, necessitating harsh chemical treatments for its breakdown into analyzable components.

Harsh Hydrolysis Conditions: To break down the collagen polymer into its constituent amino acids and cross-linked components, strong acid hydrolysis is typically employed. This process, however, can introduce artifacts, leading to the formation of new compounds or the degradation of existing ones. annualreviews.orgsemanticscholar.org There has been ongoing debate about whether certain identified cross-links, including those involving histidine, are genuine biological structures or byproducts of the isolation methodology, such as base-catalyzed Michael additions during borohydride (B1222165) reduction. semanticscholar.orgnih.gov More recent evidence strongly suggests that HHL is an artifact generated during acid hydrolysis from a labile C-telopeptide allysine aldol adduct. nih.govnih.gov

Low Abundance of Cross-links: Collagen cross-links are present in relatively low quantities, making their isolation in a pure form a difficult task. springernature.com This scarcity requires extensive purification steps, which can lead to losses of the target compound and potential contamination.

Reducible vs. Non-reducible Cross-links: Early research on collagen cross-links heavily focused on the characterization of "reducible" cross-links. These are chemically unstable intermediates, primarily aldimine and keto-amine bonds, that can be stabilized by reduction with sodium borohydride. annualreviews.orgnih.gov This technique was instrumental in identifying several bifunctional cross-links. However, the focus on reducible intermediates meant that the nature of the mature, stable, non-reducible cross-links remained elusive for a longer period. The compound initially identified as this compound was notably non-reducible with sodium borohydride. researchgate.net

Limitations of Analytical Methodologies in Earlier Decades

The analytical techniques available to researchers in the 1970s and early 1980s, while sophisticated for their time, lacked the precision and resolution of modern methods. This technological gap played a significant role in the initial misidentification of the histidine-containing cross-link.

Amino Acid Analysis: In the 1970s, automated amino acid analyzers were a primary tool for quantifying the amino acid composition of protein hydrolysates. researchgate.net These instruments separate amino acids based on their ionic properties. While effective for standard amino acids, the identification of novel, complex cross-links was challenging. The elution position of an unknown peak could be compared to standards, but definitive structural information could not be obtained from this method alone.

Early Mass Spectrometry: The initial characterization of the compound proposed as "this compound" utilized mass spectrometry of its volatile derivatives. researchgate.net While this provided information on the molecular weight and some fragmentation patterns, the ionization techniques of the era, such as electron ionization, could be harsh, leading to extensive fragmentation that made the complete and unambiguous determination of a complex structure difficult.

Proton Nuclear Magnetic Resonance (PMR) Spectroscopy: Early PMR (now known as ¹H NMR) spectroscopy was also used in the initial investigation. researchgate.net However, the lower magnetic field strengths of the instruments at the time resulted in lower resolution and sensitivity compared to modern high-field NMR. This could lead to overlapping signals and ambiguity in interpreting the complex spectra of a novel compound.

The combination of these factors—the inherent difficulty in isolating intact cross-links from the complex collagen matrix and the limitations of the analytical tools available—led to a plausible but ultimately incorrect structural proposal for what we now know as histidinohydroxylysinonorleucine. The definitive elucidation of the HHL structure had to await the development of more advanced analytical techniques. The subsequent discovery that HHL is likely an artifact of the analytical process itself underscores the continuous evolution of scientific understanding in the face of technological advancement. nih.govnih.gov

Theoretical and Computational Investigations of Histidine Involved Cross Linking

Molecular Dynamics Simulations of Collagen Cross-link Conformations

Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules. In the context of collagen, MD simulations can provide insights into the conformational dynamics of cross-linked structures, which are difficult to obtain through experimental methods alone.

MD simulations can also be used to calculate hydration free energies (HFEs) of amino acid side chains, providing data on their interaction with the surrounding water molecules. plos.org This information is crucial for understanding the stability of different cross-link conformations within the aqueous environment of the extracellular matrix.

Quantum Chemical Calculations of Reaction Pathways and Transition States in Cross-link Formation

Quantum chemical calculations, such as Density Functional Theory (DFT), offer a means to investigate the electronic structure and reactivity of molecules. These methods are particularly useful for studying the mechanisms of chemical reactions, including the formation of collagen cross-links.

The formation of cross-links involving histidine likely proceeds through complex reaction pathways, such as aldol (B89426) condensations and Michael additions. researchgate.net Quantum chemical calculations can model these reaction pathways, identifying transition states and calculating activation energies. This provides a detailed understanding of the feasibility and kinetics of cross-link formation. For example, DFT calculations have been employed to study the coordination complexes of histidine with metal ions, revealing details about its coordinating abilities and electronic properties. nih.govmdpi.com Similar approaches can be applied to understand the interactions between the reactive groups involved in forming hydroxyaldol-histidine.

Calculations can also elucidate the free energies of different fragmentation pathways for histidine, offering insights into the stability of various proposed cross-linking structures. nih.gov This is particularly relevant given the historical misidentification of some histidine-based cross-links. semanticscholar.orgnih.gov

Table 1: Theoretical Methods in Cross-link Investigation

Computational Method Application in Histidine Cross-linking Research Key Insights
Molecular Dynamics (MD) Simulations Studying the conformational dynamics and stability of cross-linked collagen. Provides information on the preferred conformations of cross-links and their interaction with the molecular environment. nih.govnih.gov

Modeling the Impact of Cross-links on Collagen Fibril Mechanics at Atomic and Molecular Levels

The presence and nature of cross-links have a profound effect on the mechanical properties of collagen fibrils, such as their tensile strength and elasticity. Computational models can be used to simulate the mechanical behavior of collagen fibrils with and without specific types of cross-links.

By incorporating data from molecular dynamics and quantum chemical calculations, multiscale models can be developed to bridge the gap between atomic-level interactions and the macroscopic mechanical properties of tissues. These models can predict how the introduction of a this compound cross-link would alter the stress-strain response of a collagen fibril. For instance, studies have used nanoscale composite models to determine the independent roles of different types of cross-links on the mechanical behavior of mineralized collagen fibrils. nih.gov These models have shown that the location and nature of cross-links significantly influence properties like modulus, post-yield strain, and toughness. nih.gov

Such models are invaluable for understanding how alterations in cross-linking patterns, which can occur with aging or in certain diseases, lead to changes in tissue function.

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Hydroxyaldol-histidine, and how can researchers optimize yield while minimizing side products?

  • Methodological Answer: Synthesis protocols should follow rigorous stoichiometric calculations and reaction condition optimization (e.g., pH, temperature, catalyst selection). Use HPLC or NMR to monitor reaction progress and purity . Document all steps in the experimental section, including solvent choices, purification methods (e.g., column chromatography), and spectroscopic validation (e.g., IR, mass spectrometry) to ensure reproducibility .

Q. How can researchers validate the structural identity of this compound, and what analytical techniques are most reliable for characterization?

  • Methodological Answer: Combine multiple spectroscopic methods:

  • NMR : Assign peaks for imidazole protons (δ 7–8 ppm) and hydroxyaldol-specific signals (e.g., α,β-unsaturated carbonyl groups at δ 5–6 ppm) .
  • X-ray crystallography : Resolve stereochemistry and confirm intramolecular hydrogen bonding .
  • Elemental analysis : Verify C/H/N ratios against theoretical values . Cross-reference data with existing literature to resolve ambiguities .

Q. What stability profiles (e.g., pH, temperature, light sensitivity) should be prioritized when handling this compound in laboratory settings?

  • Methodological Answer: Conduct accelerated stability studies under controlled conditions:

  • pH stability : Test aqueous solutions at pH 2–12, using UV-Vis spectroscopy to detect degradation products (e.g., imidazole ring opening) .
  • Thermal stability : Perform TGA/DSC to identify decomposition temperatures .
  • Light sensitivity : Store samples in amber vials and compare degradation rates under UV vs. dark conditions .

Advanced Research Questions

Q. How can contradictory data on this compound’s reactivity in aqueous vs. non-polar solvents be systematically resolved?

  • Methodological Answer: Design a comparative study using:

  • Solvent polarity gradients : Measure reaction kinetics in solvents like DMSO, THF, and water .
  • Computational modeling : Use DFT calculations to predict solvation effects and transition states .
  • Controlled replicates : Repeat experiments with standardized equipment (e.g., calibrated pH meters) to rule out instrumentation errors .

Q. What experimental frameworks are recommended for studying this compound’s interactions with biological macromolecules (e.g., enzymes, DNA)?

  • Methodological Answer:

  • Isothermal titration calorimetry (ITC) : Quantify binding affinity and thermodynamics .
  • Molecular docking simulations : Use software like AutoDock to predict binding sites and validate with mutagenesis studies .
  • Circular dichroism (CD) : Monitor conformational changes in proteins upon ligand binding . Ensure ethical compliance for biological assays (e.g., cell line sourcing documentation) .

Q. How should researchers address discrepancies in reported bioactivity data for this compound across different cell lines?

  • Methodological Answer:

  • Standardize cell culture conditions : Control for passage number, media composition, and incubation parameters .
  • Dose-response curves : Use nonlinear regression to calculate EC₅₀ values and compare across studies .
  • Meta-analysis : Aggregate data from multiple studies, applying statistical tests (e.g., ANOVA) to identify outliers or confounding variables .

Data Analysis & Reproducibility

Q. What strategies ensure reproducibility of this compound’s catalytic activity in asymmetric synthesis?

  • Methodological Answer:

  • Detailed supplementary materials : Publish raw chromatograms, spectra, and crystallographic data .
  • Collaborative validation : Share samples with independent labs for cross-verification .
  • Error analysis : Report standard deviations for ≥3 replicates and use Grubbs’ test to exclude outliers .

Q. How can machine learning enhance the predictive modeling of this compound’s physicochemical properties?

  • Methodological Answer:

  • Feature selection : Train models on descriptors like logP, molar refractivity, and topological surface area .
  • Validation protocols : Use k-fold cross-validation to prevent overfitting .
  • Open-source tools : Leverage platforms like RDKit or ChemML for transparency .

Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.